dictyoceratin A

Description

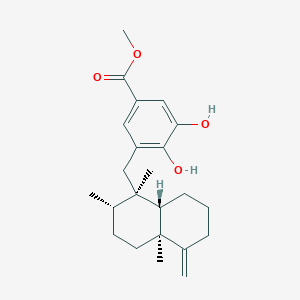

Structure

2D Structure

3D Structure

Properties

CAS No. |

104900-68-7 |

|---|---|

Molecular Formula |

C23H32O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate |

InChI |

InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1 |

InChI Key |

FMHCCRKQMUIWGQ-OVOQHVDUSA-N |

SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation

Marine Sponge Genera as Sources of Dictyoceratin A

Several marine sponge genera have been identified as sources of this compound. Research into these organisms has led to the isolation and characterization of this compound.

Dactylospongia elegans is a marine sponge species from which this compound has been isolated. Studies have reported the presence of this compound in extracts of Dactylospongia elegans. mdpi.comtandfonline.comnih.govresearchgate.netmdpi.comrsc.org For instance, isolation efforts on air-dried material of Dactylospongia elegans from the South China Sea yielded several sesquiterpene quinones/hydroquinones, including this compound. mdpi.commdpi.com Another study isolated this compound from Indonesian Dactylospongia elegans. researchgate.netresearchgate.net

Species belonging to the genus Hippospongia have also been identified as sources of this compound. nih.govbiorxiv.orgtandfonline.comtandfonline.commdpi.comresearchgate.net this compound, along with dictyoceratin B, were reported as novel antimicrobial terpenoids from the Okinawan marine sponge Hippospongia sp. biorxiv.orgtandfonline.comtandfonline.commdpi.comresearchgate.net

Polyfibrospongia australis, a marine sponge found in locations such as Taiwan, is another source from which this compound has been isolated. nih.govnih.govacs.orgacs.org Research on Taiwanese Polyfibrospongia australis has led to the isolation of this compound alongside other compounds like polyfibrospongols A and B, ilimaquinone, and 5-epi-ilimaquinone. nih.govacs.orgacs.org

The genus Hyrtios sp. has also been noted to contain this compound, specifically dictyoceratin C which is structurally related. mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua While this compound itself was not explicitly mentioned as isolated from Hyrtios sp. in the search results, dictyoceratin C, a known related compound, was isolated from a South China Sea sponge Hyrtios sp. mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua

Below is a summary of marine sponge genera reported as sources of this compound:

| Sponge Genus | Location (if specified) | Related Compounds Isolated (if mentioned with this compound) |

| Dactylospongia elegans | South China Sea, Indonesia | 19-methoxy-dictyoceratin-A, Dictyoceratin C, furospinosulin-1 |

| Hippospongia sp. | Okinawa, Palau | Dictyoceratin B, ilimaquinone, 5-epi-ilimaquinone, 5-epi-isospongiaquinone |

| Polyfibrospongia australis | Taiwan | Polyfibrospongols A and B, ilimaquinone, 5-epi-ilimaquinone |

| Hyrtios sp. | South China Sea | Dictyoceratin C, hyrtamide A, hyrfarnediol A, 3-farnesyl-4-hydroxybenzoic acid methyl ester |

Isolation Methodologies

The isolation of this compound from marine sponges typically involves extraction and purification techniques aimed at separating the compound from the complex mixture of natural products present in the sponge tissue.

Bioassay-guided fractionation is a common strategy employed in the isolation of bioactive compounds from natural sources, including marine sponges. tandfonline.comtandfonline.comnih.govresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net This approach involves the separation of crude extracts into fractions based on their chemical properties, followed by testing each fraction for a specific biological activity. Active fractions are then further subfractionated and tested until the pure, active compound is isolated.

While the specific details of bioassay-guided fractionation for isolating this compound are not extensively detailed in all search results, the principle involves using a relevant biological assay to guide the purification process. For example, a study on Hippospongia sp. used bioassay-guided fractionation based on the inhibition of starfish oocyte maturation to isolate sesquiterpene quinone metabolites. tandfonline.comtandfonline.com Although the primary compounds isolated in that specific study were ilimaquinone, 5-epi-ilimaquinone, and 5-epi-isospongiaquinone, this compound was previously reported from Hippospongia sp., suggesting similar methodologies could be applied. tandfonline.comtandfonline.com Another study involving Dactylospongia elegans and the isolation of this compound and C mentions screening extracts of marine organisms to discover bioactive natural products showing selective growth inhibition, implying a bioassay-guided approach. nih.govresearchgate.net

The general process of bioassay-guided fractionation involves steps such as solvent extraction of the sponge material, partitioning of the crude extract, and various chromatographic techniques (e.g., column chromatography, HPLC) to separate compounds based on their polarity or other chemical characteristics. nih.govfrontiersin.orgnih.gov The biological activity of the fractions is assessed at each stage to direct further purification steps, ultimately leading to the isolation of the target compound like this compound. nih.govfrontiersin.orgresearchgate.net

Chemical Characterization and Structural Elucidation

Structural Determination Techniques

The primary methods employed for the structural determination of dictyoceratin A include various spectroscopic and mass spectrometry techniques. These techniques provide complementary data that, when interpreted together, allow for the complete structural assignment of the molecule.

Spectroscopic Analysis

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy, are crucial for elucidating the structure of this compound.

NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments, hybridization states, and connectivity mdpi.comintertek.com. Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra helps in identifying different functional groups and fragments of the molecule mdpi.comnih.govnih.gov. For this compound, NMR data have been instrumental in defining the decalin skeleton and the substituted aromatic ring mdpi.comnih.govresearchgate.net. For instance, 1H NMR data show characteristic signals for aromatic protons and methyl groups, while 13C NMR data reveal the presence of different carbon types, including carbonyl carbons and those in the aliphatic and aromatic regions mdpi.comnih.gov.

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic absorption bands corresponding to specific molecular vibrations. For example, IR spectra of this compound and related compounds have shown absorption bands indicative of hydroxyl, carbonyl, and aromatic ring functionalities mdpi.comnih.govnih.gov.

UV spectroscopy is used to detect the presence of conjugated pi systems, such as aromatic rings, and provides information about the electronic transitions within the molecule. UV spectra of this compound have shown absorption maxima characteristic of its aromatic chromophore nih.govnih.govresearchgate.net.

Table 1: Spectroscopic Data for this compound (Examples from Literature)

| Technique | Observation/Data | Reference |

| 1H NMR | Characteristic signals for aromatic protons, methyl groups, and aliphatic protons. | mdpi.comnih.govresearchgate.net |

| 13C NMR | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. | mdpi.comnih.gov |

| IR | Absorption bands for hydroxyl, carbonyl, and aromatic ring. | mdpi.comnih.govnih.gov |

| UV | Absorption maxima indicative of aromatic chromophore. | nih.govnih.govresearchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been used to determine the accurate mass of this compound, allowing for the confident assignment of its molecular formula, C23H32O4 nih.govnih.gov. High-resolution mass spectrometry is particularly valuable as it provides a highly precise mass measurement, which can distinguish between compounds with very similar nominal masses chromatographyonline.commeasurlabs.com.

MS/MS approaches can provide valuable data for identifying unknown molecules by fragmenting the parent ion and analyzing the resulting fragment ions intertek.commeasurlabs.com. This fragmentation pattern can reveal the connectivity of different parts of the molecule.

Table 2: Mass Spectrometry Data for this compound (Examples from Literature)

| Technique | Observation/Data | Reference |

| ESI-TOF MS | Molecular ion peak, e.g., [M + Na]+. | nih.gov |

| HRESIMS | Accurate mass measurement for molecular formula. | nih.gov |

Absolute Stereochemistry Determination

Determining the absolute stereochemistry of a chiral molecule like this compound is crucial for a complete structural description. Absolute configuration refers to the spatial arrangement of atoms at chiral centers wikipedia.orgox.ac.uklibretexts.org.

While specific details on the absolute stereochemistry determination of this compound in the provided search results are limited, general methods for determining absolute configuration include X-ray crystallography, although it has limitations, and chemical correlation with compounds of known chirality wikipedia.orgox.ac.uklibretexts.org. Optical rotation measurements, while not directly providing absolute configuration, are characteristic for a pure enantiomer and are often reported for chiral natural products like this compound mdpi.comresearchgate.netlibretexts.org. The IUPAC name for this compound, methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate, explicitly indicates the absolute configuration at its stereocenters using the Cahn-Ingold-Prelog rules (R/S descriptors) nih.govlibretexts.org. This suggests that the absolute stereochemistry has been determined, likely through spectroscopic methods, potentially involving techniques like ECD calculations or by comparison with known compounds with established configurations nih.govresearchgate.net.

Structural Diversity within the Dictyoceratin Family

This compound is part of a family of related compounds isolated from marine sponges, particularly from the genus Dactylospongia. This family exhibits structural diversity, primarily based on variations in the sesquiterpene skeleton and the substitution pattern of the associated aromatic moiety.

Marine sponges, especially those from the order Dictyoceratida, are known to produce a wide range of secondary metabolites, including sesquiterpenes, which form the basis of the dictyoceratin structures nih.govresearchgate.net. The dictyoceratin family includes compounds like dictyoceratin B and dictyoceratin C, which share a common structural theme but differ in specific functional groups or the oxidation state of the sesquiterpene or aromatic portions nih.gov.

This structural diversity contributes to the varied biological activities observed within this class of natural products. Studies on the structure-activity relationship of this compound and its analogs have shown that specific moieties, such as the exo-olefin, hydroxyl groups, and the methyl ester, are important for their biological activities researchgate.netresearchgate.net.

Table 3: Examples of Structural Diversity in the Dictyoceratin Family

| Compound | Structural Variation Compared to this compound | Reference |

| Dictyoceratin B | (Specific variations not detailed in snippets) | nih.gov |

| Dictyoceratin C | Different substitution or oxidation state | nih.govnih.gov |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Dictyoceratin A

The total synthesis of this compound, also known as smenospondiol, has been successfully accomplished, providing a vital source of the compound for further biological evaluation. nih.gov These synthetic efforts have been instrumental in overcoming the supply limitations from its natural marine sponge source. The developed routes are complex, involving numerous steps to construct the characteristic decalin core and append the para-hydroxybenzoyl ester side chain. nih.govresearchgate.net Key intermediates from these total synthesis pathways have also served as valuable starting points for creating structurally modified analogs. mdpi.com

A significant achievement in the synthesis of this compound has been the development of an enantioselective total synthesis. nih.gov This approach not only allows for the production of the natural (+)-dictyoceratin A but also its unnatural enantiomer. mdpi.com The enantioselective synthesis was critical in definitively determining the absolute stereochemistry of the natural product. nih.gov Interestingly, biological evaluations revealed that the unnatural enantiomer of this compound also exhibited hypoxia-selective growth inhibitory activity against human prostate cancer DU-145 cells, suggesting that the chiral decalin moiety may not be the primary determinant for its specific biological action. nih.govmdpi.com This finding implies that the pharmacophore might be centered on the para-hydroxybenzoyl ester portion of the side chain. mdpi.com

Synthetic Analogues and Derivatives

To investigate the SAR of this compound, researchers have synthesized a variety of structural analogues. researchgate.netmdpi.com These modifications have targeted specific functional groups within the molecule, including the aromatic ring, the decalin core, and the ester linkage, to identify which components are essential for its biological activity. researchgate.netmdpi.com

The design of this compound analogues is guided by the need to understand the contribution of different molecular regions to its hypoxia-selective anticancer activity. mdpi.comnih.gov Modifications have focused on several key areas:

Aromatic Ring and Ester Moiety: Initial SAR studies indicated that the para-hydroxybenzoyl ester moiety plays a significant role in the compound's activity. nih.gov To explore this, analogues have been created by modifying the phenolic hydroxyl and methyl ester groups. For instance, the phenolic hydroxyl group has been alkylated to produce methyl, propargyl, and nonyl ethers. The methyl ester has been converted into an octyl ester or a propargyl amide. nih.govmdpi.com

Decalin Core: The decalin part of the molecule, which requires numerous steps to construct stereoselectively, has also been a target for modification. nih.gov Changes to the exo-olefin at the C-4 position, such as hydrogenation to form 3,4-dihydro analogs, have been explored. nih.govmdpi.com Additionally, the 8-methyl group has been transformed into hydroxyl and 8-desmethyl analogs using an 8-keto intermediate from the total synthesis route. nih.govmdpi.com

Biological testing of these analogs has shown that the exo-olefin, the phenolic hydroxyl group, and the methyl ester are important for maintaining the hypoxia-selective growth inhibitory activity. researchgate.net

A key application of synthetic chemistry in studying this compound has been the creation of probe molecules to identify its cellular binding partners. nih.govnih.gov Based on SAR data, three distinct types of probe molecules were synthesized to elucidate the mechanism of action. nih.govmdpi.com These probes were designed to retain the essential structural features for biological activity while incorporating a linker for attachment to affinity matrices or fluorescent tags. nih.gov

The synthesis of these probes allowed researchers to perform target identification experiments, which revealed that this compound and its related compound, dictyoceratin C, both bind to the RNA polymerase II-associated protein 3 (RPAP3). nih.govmdpi.com This protein is a component of the R2TP/Prefoldin-like (PEDL) complex. nih.gov This finding was significant as it provided the first direct evidence of a molecular target for this compound, linking its anticancer effects to the modulation of this protein complex. nih.govnih.gov

The following table summarizes the key synthetic analogues of this compound and their purpose.

| Analogue/Derivative Type | Modification Site | Purpose of Synthesis | Reference |

| Propargyl Amide Analogue | Methyl Ester | Serve as a probe molecule for target identification. | nih.govresearchgate.net |

| Octyl Ester Analogue | Methyl Ester | Investigate Structure-Activity Relationship (SAR). | nih.govmdpi.com |

| Methyl Ether Analogue | Phenolic Hydroxyl | Investigate SAR. | nih.gov |

| 3,4-Dihydro Analogs | C-4 Exo-olefin | Investigate SAR. | nih.govmdpi.com |

| 8-Hydroxyl/8-Desmethyl Analogs | C-8 Methyl Group | Investigate SAR. | nih.govmdpi.com |

| Probe Molecules (A, B, C) | Side Chain | Identify cellular binding proteins. | nih.govmdpi.com |

Semi-synthetic Approaches

The available scientific literature primarily focuses on the total synthesis of this compound and its analogues. Semi-synthetic strategies, in the traditional sense of modifying the natural product isolated from its source, are not extensively described. Instead, the term can be applied to the chemical modifications of advanced intermediates that are themselves products of a total synthesis route. nih.gov For example, 8-hydroxyl and 8-desmethyl analogs were synthesized from an 8-keto compound that is a key intermediate in the total synthesis pathway. mdpi.com Similarly, other analogues were prepared from another synthetic intermediate, compound 3. nih.gov This approach leverages the accessibility of complex molecular scaffolds provided by total synthesis to generate derivatives for biological testing, bypassing the need for isolation from natural sources for each modification.

Biological Activities and Mechanistic Studies

Anti-proliferative Effects in Cellular Models

Dictyoceratin A has demonstrated anti-proliferative effects in various cancer cell lines. nih.govsciprofiles.comdovepress.comfrontiersin.orgscbt.com

Hypoxia-Selective Growth Inhibition in Cancer Cell Lines

This compound, along with dictyoceratin C, has been identified as a hypoxia-selective growth inhibitor. nih.govresearchgate.netnih.govnih.govscienceopen.commdpi.comresearchgate.net These compounds selectively inhibit the proliferation of human prostate cancer DU145 cells under hypoxic conditions in a dose-dependent manner. nih.govresearchgate.net This selective inhibition occurs at concentrations ranging from 1.0 to 10 µM. nih.govresearchgate.net Unnatural enantiomers of this compound and C have also shown similar hypoxia-selective growth inhibitory activity against DU145 cells. researchgate.net

Cytotoxicity against Various Cancer Cell Types

Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines. nih.govsciprofiles.comdovepress.comfrontiersin.orgscbt.com It has shown activity against P-388 (mouse lymphoma), KB-16 (human nasopharyngeal carcinoma), and A-549 (human lung carcinoma) cells, with CI50 values between 0.6 and 2.0 µg/mL. mdpi.com Novel compounds related to this compound, isolated from Dactylospongia elegans, have shown growth inhibitory activity against human cancer cell lines including DU145, SW1990, Huh7, and Panc-1, with IC50 values ranging from 2.33 to 37.85 µM. mdpi.com While specific IC50 values for this compound against all listed cell lines (DU145, SW1990, Huh7, PANC-1, P-388, KB-16, A-549, HCT-116, K562, MDA-MB-231) were not uniformly available across the search results, its activity against DU145, P-388, KB-16, A-549, SW1990, Huh7, and Panc-1 has been documented. nih.govresearchgate.netmdpi.commdpi.com

In Vivo Efficacy in Preclinical Models

This compound has demonstrated in vivo antitumor effects in preclinical models. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Antitumor Effects in Murine Sarcoma Models

Oral administration of this compound has shown potent in vivo antitumor effects in mice subcutaneously inoculated with sarcoma S180 cells. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov this compound, at doses of 10–50 mg/kg administered every other day for two weeks, inhibited the growth of implanted tumors, resulting in approximately 90% reduction of tumor weight at 50 mg/kg relative to the control group. nih.govresearchgate.net No significant acute toxicities, such as weight loss or diarrhea, were observed during the study period at these doses. researchgate.net

Molecular Mechanisms of Action

Research has begun to elucidate the molecular mechanisms by which this compound exerts its biological effects. nih.govmdpi.com

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation

This compound inhibits the accumulation of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com HIF-1α is a key regulator of cellular response to hypoxia and is often upregulated in tumors, contributing to their progression. dovepress.comfrontiersin.orgmdpi.com The inhibition of HIF-1α accumulation by this compound in hypoxia-adapted DU145 cells is considered a potential mechanism for its hypoxia-selective growth inhibition. nih.govmdpi.com While this compound inhibits HIF-1α accumulation, the detailed mechanisms and specific target molecules responsible for this effect were initially unclear. nih.govmdpi.com Subsequent studies identified RNA polymerase II-associated protein 3 (RPAP3) as a direct binding protein of this compound. sciprofiles.comscienceopen.comtandfonline.com Overexpression of RPAP3 in DU145 cells negated the inhibitory effect of this compound on cell proliferation in hypoxia, suggesting that this compound specifically inhibits RPAP3 activity under hypoxic conditions. scienceopen.com

Table 1: Cytotoxicity Data for this compound (Selected Cell Lines)

| Cancer Cell Line | Type | IC50/CI50 Value (µM or µg/mL) | Source Index |

| DU145 | Human prostate cancer | 1.0 - 10 µM (hypoxia-selective) | nih.govresearchgate.net |

| P-388 | Mouse lymphoma | 0.6 - 2.0 µg/mL | mdpi.com |

| KB-16 | Human nasopharyngeal carcinoma | 0.6 - 2.0 µg/mL | mdpi.com |

| A-549 | Human lung carcinoma | 0.6 - 2.0 µg/mL | mdpi.com |

| SW1990 | Human cancer cell line | 2.33 - 37.85 µM (related cpds) | mdpi.com |

| Huh7 | Human cancer cell line | 2.33 - 37.85 µM (related cpds) | mdpi.com |

| Panc-1 | Human cancer cell line | 2.33 - 37.85 µM (related cpds) | mdpi.com |

Note: IC50 values for related compounds against SW1990, Huh7, and Panc-1 are included as representative data from the source. mdpi.com

Table 2: In Vivo Antitumor Effects in S180 Sarcoma Model

| Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Weight Reduction (%) (Relative to Control) | Source Index |

| This compound | 10 | Every other day for 2 weeks | Not specified as ~90% at 50 mg/kg | nih.govresearchgate.net |

| This compound | 50 | Every other day for 2 weeks | ~90% | nih.govresearchgate.net |

| Control | - | - | 0% | nih.govresearchgate.net |

Table 3: Effect on HIF-1α Accumulation in DU145 Cells

| Condition | This compound Concentration | HIF-1α Accumulation | Source Index |

| Hypoxia | 1.0 - 10 µM | Inhibited | nih.govresearchgate.net |

| Normoxia | - | Unaffected | nih.govresearchgate.net |

This compound is a naturally occurring chemical compound that has been the subject of research due to its diverse biological activities, particularly in the context of cancer and antimicrobial applications. Isolated from marine organisms, this sesquiterpene phenol (B47542) has shown promise as a selective growth inhibitor in cancer cells adapted to hypoxic environments. nih.govnih.gov

Other Reported Biological Activities Beyond its effects on cancer cells under hypoxic conditions, this compound has also demonstrated other biological activities.ontosight.aiGenerated code

Anti-inflammatory Properties

Marine sponges, the source of this compound, are known to produce metabolites with various bioactivities, including anti-inflammatory effects nih.gov. While the provided search results mention anti-inflammatory properties in the context of metabolites from Dactylospongia elegans generally, specific detailed research findings and mechanistic studies solely focused on the anti-inflammatory effects of this compound itself were not extensively detailed in the provided snippets. However, the broader context of marine sponge metabolites suggests this as an area of investigation nih.gov.

Anti-invasion Effects

This compound has demonstrated anti-invasion effects, particularly in the context of cancer cells. Studies on human colorectal cancer HCT-116 cells have shown that this compound (referred to as compound 4 in one study) significantly suppressed the invasion of these cells in a dose-dependent manner mdpi.comnih.gov. This effect was observed at concentrations of 3, 9, and 27 µM mdpi.comnih.gov.

Research suggests that the anti-invasive effects of this compound may be mediated, at least in part, by downregulating the expression of vascular endothelial growth factor receptor 1 (VEGFR-1) and vimentin (B1176767) proteins in HCT-116 cells mdpi.comnih.gov. VEGFR-1 is associated with angiogenesis, while vimentin is a key marker linked to epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis mdpi.comnih.gov. By inhibiting the expression of these proteins, this compound may impede the EMT process and subsequently suppress tumor cell metastasis mdpi.comnih.gov.

The phenolic hydroxyl and methyl ester groups present in the structure of this compound are hypothesized to be important functional groups contributing to its anti-invasive activity nih.gov. This is in contrast to some other sesquiterpene phenols/quinones which did not show similar anti-invasive effects nih.gov.

The following table summarizes the anti-invasive effects of this compound on HCT-116 cells:

| Compound | Cell Line | Activity | Concentrations Tested (µM) | Key Mechanism(s) Involved |

| This compound | HCT-116 | Anti-invasion | 3, 9, 27 | Downregulation of VEGFR-1 and vimentin expression |

Further investigation is needed to fully elucidate the mechanisms underlying the anti-metastatic effects of this compound nih.gov.

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Moieties

Detailed SAR analysis has aimed to pinpoint the crucial functional groups and structural segments within dictyoceratin A that contribute to its biological activity. nih.govresearchgate.net This involves systematically modifying different parts of the molecule and assessing the impact on its ability to inhibit cancer cell growth under hypoxic conditions. nih.govresearchgate.net

Significance of the para-Hydroxybenzoyl Ester Moiety

The para-hydroxybenzoyl ester moiety has been identified as playing a significant role in the hypoxia-selective growth inhibitory activity of this compound and related compounds. nih.govmdpi.comresearchgate.net Studies comparing the activity of this compound with other sesquiterpene phenols and quinones have highlighted the importance of this specific aromatic ester group. nih.govmdpi.comresearchgate.net The presence of this moiety appears to be substantial for the observed activity. mdpi.com

Role of Specific Functional Groups (e.g., Methyl Ester, Hydroxyl Groups, Exo-olefinic Bond, C-8 Methyl Groups)

Beyond the para-hydroxybenzoyl ester, other functional groups within the this compound structure also contribute to its activity. The methyl ester, hydroxyl groups (specifically the phenolic hydroxyl group on the aromatic ring), the exo-olefinic bond in the decalin part, and the C-8 methyl groups have been found to be important for the hypoxia-selective growth inhibitory activities. nih.govmdpi.comresearchgate.netnih.gov Modifications to these groups have been shown to affect the compound's potency. For instance, the 17-hydroxyl group might be necessary for hypoxia-selective growth inhibition, while the 18-hydroxyl group partially contributes to this activity. dokumen.pub The exo-cyclic olefinic bond at C-4 and the 8-methyl group in the decalin skeleton are also significant for hypoxia-targeted growth inhibition. mdpi.com

Here is a table summarizing the impact of some functional groups based on research findings:

Comparative Analysis of Natural and Synthetic Analogues

Comparative analysis of natural this compound and its synthetic analogs has provided valuable insights into the SAR. nih.govmdpi.comresearchgate.net By synthesizing derivatives with specific structural alterations, researchers can directly compare their biological activities to the parent compound. nih.govresearchgate.net This approach allows for the identification of structural features that, when modified or removed, lead to a decrease or increase in activity. For example, substitution of the methyl ester with a propargyl amide in dictyoceratin C (a closely related analog) resulted in an analog with excellent hypoxia-selective growth inhibitory potential. nih.govmdpi.com Studies have also compared this compound and C with other related natural products like smenospondiol, revealing that the para-hydroxy benzoyl ester moiety is substantial for activity, while the chiral decalin skeleton might not play a crucial role in some aspects of the activity. mdpi.com

Biosynthetic Pathways and Precursors

Meroterpenoid Biosynthesis Overview

Meroterpenoid biosynthesis generally involves the combination of a terpenoid unit, derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), with a non-terpenoid precursor. nih.govchemrxiv.orgresearchgate.net These isoprenoid building blocks are assembled by isopentenyl diphosphate synthases (IDSs) to form linear oligoprenyl diphosphate precursors. pnas.org Subsequently, terpene synthases (TSs) catalyze the cyclization of these linear precursors through cationic cascade reactions. pnas.org The non-terpenoid portion can originate from various pathways, including polyketide, shikimate, or amino acid pathways. researchgate.net The structural complexity and diversity of meroterpenoids are further enhanced by various enzymatic modifications such as oxidation, prenylation, cyclization, and rearrangement steps. researchgate.netebi.ac.uk

In marine environments, meroterpenoids are primarily isolated from sources such as brown algae, marine microorganisms, soft corals, and marine invertebrates, particularly sponges and ascidians. researchopenworld.commdpi.com While sponge-derived natural products were initially thought to be produced by the sponge animal itself, genomic studies have increasingly indicated that microbial symbionts associated with sponges are often the actual biosynthetic producers. pnas.org

Proposed Biosynthetic Origins of Dictyoceratin A

This compound is a meroterpenoid isolated from the marine sponge Dactylospongia elegans. nih.govresearchgate.net While the complete, detailed biosynthetic pathway for this compound has not been fully elucidated, its structure suggests involvement of both terpenoid and likely polyketide or related non-polyketide pathways, consistent with its classification as a meroterpenoid. nih.govfrontiersin.org

Polyketide-Terpenoid Pathways

Polyketide-terpenoid pathways are a common route for the biosynthesis of many meroterpenoids, particularly in fungi and bacteria. chemrxiv.orgresearchgate.netresearchopenworld.comfrontiersin.orgnih.gov These pathways involve the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs), to form a polyketide chain. researchgate.netwikipedia.org This polyketide intermediate is then combined with a terpenoid precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), through prenylation. researchopenworld.comnih.gov Subsequent enzymatic steps, including cyclization, oxidation, and rearrangements, lead to the final complex meroterpenoid structure. ebi.ac.ukresearchopenworld.comnih.gov

Given the meroterpenoid structure of this compound, it is plausible that a polyketide-terpenoid pathway contributes to its biosynthesis. The polyketide portion would likely form the aromatic ring system, while a terpenoid precursor would give rise to the sesquiterpene moiety. frontiersin.org Research on fungal meroterpenoids, for instance, has shown polyketide-terpenoid pathways involving the C-alkylation of polyketide-derived aromatic acids (like 3,5-dimethylorsellinic acid) with terpenyl pyrophosphates. researchopenworld.com

Non-Polyketide Terpenoid Pathways

In addition to polyketide-terpenoid routes, meroterpenoids can also be formed through non-polyketide terpenoid pathways. nih.govresearchgate.netfrontiersin.org These pathways involve the combination of a terpenoid unit with a non-polyketide precursor, which can be derived from pathways such as the shikimic acid pathway. researchgate.netfrontiersin.org Examples include meroterpenoids where a terpenoid moiety is attached to a quinone or hydroquinone (B1673460) derived from the shikimate pathway. researchopenworld.comfrontiersin.orgnih.gov

While polyketide involvement is often implicated in meroterpenoids with aromatic systems like this compound, the possibility of a non-polyketide precursor contributing to the non-terpenoid portion cannot be entirely ruled out without specific enzymatic or genetic evidence for this compound biosynthesis. Some meroterpenoids from marine sponges are hydroquinone derivatives, and their biosynthesis is suggested to involve hydroquinone precursors combined with terpenyl diphosphates, potentially through mechanisms involving epoxidation and cyclization. nih.govnih.gov

Co-occurrence with Related Metabolites

This compound has been reported to co-occur with related meroterpenoids in the marine sponge Dactylospongia elegans. nih.govresearchgate.net The co-occurrence of structurally similar metabolites within the same organism or source often provides clues about shared biosynthetic machinery and pathways. embl.de

Studies on Dactylospongia elegans have reported the isolation of this compound alongside other related compounds, such as 19-methoxy-dictyoceratin-A and dictyoceratin-C. nih.govresearchgate.netmdpi.com The presence of these closely related structures suggests they may be products of the same or interconnected biosynthetic pathways, potentially arising from common intermediates or through sequential enzymatic modifications of a core structure. mdpi.com For example, 19-methoxy-dictyoceratin-A could be a methylated derivative of this compound or a related precursor. The co-occurrence of this compound and dictyoceratin-C, which also exhibit similar biological activities, further supports a close biogenetic relationship. nih.govnih.gov

The isolation of various sesquiterpene quinones and hydroquinones from Dysidea and Dactylospongia sponges highlights these genera as prolific sources of such meroterpenoids, suggesting the presence of the necessary biosynthetic machinery within these organisms or their associated microbes. mdpi.comresearchgate.netrsc.org

Table of Compounds and PubChem CIDs

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating dictyoceratin A from its natural source or synthetic reaction mixtures and assessing its purity. The selection of a specific technique is contingent on the physicochemical properties of the compound and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of this compound. In research involving the synthesis of this compound analogs, HPLC systems, such as those equipped with a Hitachi L-6000 pump and a Hitachi L-4000H UV detector, have been utilized. nih.gov This method allows for the efficient separation of the target compound from byproducts and unreacted starting materials, ensuring a high degree of purity for subsequent biological and structural analyses. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase, making it highly suitable for non-volatile compounds like this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govnih.gov In GC, a sample is vaporized and injected into the head of a chromatographic column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. nih.gov Due to the high molecular weight and low volatility of this compound, GC is not typically employed for its direct analysis. The technique is more suitable for smaller, more volatile molecules that can be readily vaporized without decomposition. nih.govresearchgate.net Literature on the analysis of this compound does not prominently feature GC as a primary analytical tool.

Spectrometric Techniques for Characterization and Quantification

Spectrometric methods are essential for determining the molecular structure and confirming the identity of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. foodandnutritionjournal.orgfoodandnutritionjournal.org It provides detailed information about the carbon-hydrogen framework of a molecule. Researchers utilize both ¹H NMR and ¹³C NMR to determine the structure of this compound and its synthetic precursors. nih.govnih.gov The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR provide information about adjacent protons.

For instance, ¹³C-NMR data for a dictyoceratin-A related compound was recorded on a 125 MHz spectrometer in acetone-d₆, revealing key structural features. nih.gov

Table 1: ¹³C-NMR Spectroscopic Data for a Dictyoceratin-A Related Compound

| Chemical Shift (δ) in ppm | Assignment Category |

|---|---|

| 166.8, 160.7, 160.0 | Carbonyl & Olefinic Carbons |

| 133.6, 127.0, 126.0, 125.8 | Olefinic & Aromatic Carbons |

| 115.4, 103.2 | Olefinic Carbons |

| 81.8, 71.6 | Oxygenated Carbons |

| 48.9, 42.7, 40.9 | Aliphatic Carbons |

| 37.6, 37.5, 37.1, 33.7 | Aliphatic Carbons |

| 29.2, 28.8, 28.4 | Aliphatic Carbons |

| 23.7, 20.9, 18.1, 18.0 | Methyl Carbons |

Data sourced from studies on dictyoceratin-A and its analogs. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. researchgate.netpnnl.gov It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. researchgate.net For this compound, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is commonly used. nih.govnih.gov This "soft" ionization technique allows for the analysis of large, non-volatile molecules by generating molecular ions with minimal fragmentation. The high mass accuracy of HRMS provides strong evidence for the identity of the isolated or synthesized compound.

Table 2: HRMS Data for this compound and a Related Compound

| Compound | Ion Formula | Calculated m/z | Found m/z | Technique |

|---|---|---|---|---|

| Dictyoceratin-A Analog | C₂₅H₃₂O₅Na | 435.2147 | 435.2168 | HRMS (ESI-TOF) |

| Dictyoceratin-C Analog | C₂₂H₃₀O₃Na | 365.2093 | 365.2083 | HRMS (ESI-TOF) |

This data confirms the elemental composition by comparing the theoretically calculated mass with the experimentally measured mass. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis to provide detailed structural information. nih.govyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. youtube.com This process provides valuable information about the molecule's substructures and connectivity. While HRMS is used to confirm the elemental formula of this compound, MS/MS can be employed for more targeted applications, such as identifying specific structural motifs within the molecule or for quantitative analysis in complex biological matrices. omicsonline.org

Bioanalytical Methods for In Vitro and In Vivo Study Monitoring

This compound has been identified as a selective growth inhibitor of cancer cells that have adapted to hypoxic (low oxygen) environments, a condition common in solid tumors. nih.govnih.gov The evaluation of this hypoxia-selective cytotoxicity is often conducted using cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

The MTT assay is a colorimetric technique used to assess cell viability. In this method, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell proliferation and viability after exposure to a compound like this compound.

Research has demonstrated that this compound induces hypoxia-selective growth inhibition in cultured cancer cells. nih.govnih.gov This selective effect is crucial, as the hypoxic environment in tumors contributes to tumor growth, metastasis, and resistance to conventional therapies. nih.gov Compounds that specifically target cancer cells under these conditions are therefore of significant interest. Studies have shown that the growth-inhibitory effects of this compound are more potent under hypoxic conditions compared to normoxic (normal oxygen) conditions. This selectivity suggests a mechanism of action that is specifically targeted towards the adaptations of cancer cells in a low-oxygen environment.

Table 1: Effect of this compound on Cancer Cell Growth in DU145 Cells

| Condition | Treatment | Effect on Cell Growth | Finding |

|---|---|---|---|

| Normoxia | This compound | Minimal growth inhibition | Demonstrates selectivity for hypoxic conditions |

| Hypoxia | This compound | Significant growth inhibition | Shows potent cytotoxic effect in low-oxygen environments nih.gov |

| Hypoxia | Control (untreated) | Normal proliferation | Baseline for comparison |

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental molecular biology technique used to detect and quantify specific proteins within a sample. youtube.com This method is instrumental in elucidating the mechanism of action of compounds like this compound by revealing changes in protein expression levels within treated cells. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. youtube.com

In studies involving this compound, Western blotting has been used to investigate its effect on proteins involved in the cellular response to hypoxia. nih.gov A key protein in this pathway is Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov Under hypoxic conditions, HIF-1α levels typically increase, promoting tumor survival and adaptation. Research has shown that this compound inhibits the accumulation of HIF-1α in cancer cells under hypoxic conditions. nih.govnih.gov This finding is significant because decreased HIF-1 activity is associated with slower tumor growth and reduced angiogenesis. nih.gov

Table 2: Protein Expression Analysis via Western Blotting in Response to this compound

| Target Protein | Cellular Condition | Effect of this compound | Implication |

|---|---|---|---|

| HIF-1α | Hypoxia | Decreased accumulation | Inhibits a key regulator of cellular response to hypoxia nih.govnih.gov |

| RPAP3 | Normoxia/Hypoxia | No direct change in expression | The compound binds to the protein rather than altering its expression level |

| RPAP3 | RPAP3-overexpressing cells | N/A (protein level is artificially increased) | Overexpression leads to resistance against this compound nih.gov |

Phage Display Systems for Binding Protein Identification

Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Phage display is a powerful technology used to discover interactions between proteins, peptides, and other molecules. biocat.comnih.gov It utilizes bacteriophages (viruses that infect bacteria) to express vast libraries of peptides or proteins on their surface. biocat.comnih.gov This physical link between the displayed protein (phenotype) and the gene encoding it within the phage (genotype) allows for the rapid screening and identification of binding partners for a target molecule. nih.gov

The process, known as biopanning, involves incubating the phage library with the molecule of interest—in this case, a derivative of this compound. nih.gov Phages that display proteins binding to the compound are captured, while non-binding phages are washed away. The captured phages are then eluted and amplified, enriching the pool for specific binders over several rounds of selection. nih.gov

To identify the binding proteins for this compound, researchers synthesized probe molecules based on its structure. nih.gov These probes were then used to screen for interacting proteins. Through this methodology, both this compound and its analogue, dictyoceratin C, were found to bind to RNA polymerase II-associated protein 3 (RPAP3). nih.govnih.gov RPAP3 is a component of the R2TP/Prefoldin-like (PEDL) complex. nih.govnih.gov The identification of RPAP3 as the direct binding target provided a significant breakthrough in understanding how this compound exerts its hypoxia-selective anti-cancer effects. nih.gov Further experiments showed that cells in which RPAP3 was knocked down exhibited a phenotype similar to that of cells treated with the compound, confirming the functional relevance of this interaction. nih.govnih.gov

Future Research Directions and Translational Potential

Elucidation of Remaining Unknown Target Molecules

While some progress has been made in identifying the molecular targets of dictyoceratin A, further research is needed to fully elucidate all its interaction partners. This compound and dictyoceratin C have been shown to induce hypoxia-selective growth inhibition in cancer cells by inhibiting the accumulation of hypoxia-inducible factor-1α (HIF-1α). mdpi.com Studies utilizing probe molecules and phage display technology have identified RNA polymerase II-associated protein 3 (RPAP3) as a direct binding protein of both this compound and dictyoceratin C. mdpi.comtandfonline.comnih.gov RPAP3 is a component of the R2TP/Prefoldin-like (PEDL) complex. mdpi.com The binding of this compound and C to RPAP3 in the vicinity of the TRP1 domain is thought to disrupt this complex, leading to dysfunction of mTOR and reduced accumulation of HIF-1α, ultimately resulting in growth inhibition in hypoxic cancer cells. mdpi.com

However, the possibility of other, as yet unidentified, target molecules contributing to this compound's broader pharmacological actions remains an area for future investigation. Identifying these additional targets is crucial for a comprehensive understanding of its mechanism of action and potential therapeutic breadth. The use of advanced proteomic techniques and chemical biology approaches, such as activity-based protein profiling, could be instrumental in this endeavor.

Development of Novel Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are vital for the rational design and synthesis of this compound analogues with improved therapeutic profiles. Initial SAR studies of this compound and C have indicated that the para-hydroxybenzoyl ester moiety of the side chain and the chiral decalin moiety are important for hypoxia-selective growth inhibitory activities. mdpi.comresearchgate.netresearchgate.net Specifically, the exo-olefin and hydroxyl and methyl ester moieties have been highlighted as significant for this activity. mdpi.comresearchgate.net

Modifications to the methyl ester, such as substitution with a propargyl amide, have shown promise for the synthesis of probe molecules for target identification and have demonstrated excellent hypoxia-selective growth inhibition potential. mdpi.commdpi.com However, more precise SAR information is needed to develop more potent and selective anticancer drug leads based on these compounds. researchgate.net Future research should focus on synthesizing a wider range of analogues with targeted modifications to different parts of the molecule to systematically evaluate their impact on potency, selectivity, and other desirable pharmacological properties. This could involve exploring variations in the decalin core, the side chain, and the functional groups. The integration of computational modeling and high-throughput screening will accelerate the identification of promising candidates.

Mechanistic Insights into Broader Pharmacological Actions

Beyond its studied effects on hypoxic cancer cells, this compound may possess other pharmacological activities that warrant investigation. While its anticancer properties, particularly under hypoxic conditions, have been a primary focus, marine natural products are known for their diverse bioactivities, including anti-inflammatory and antimicrobial effects. ontosight.ainih.gov

Future research should aim to explore these potential broader pharmacological actions and, if present, elucidate the underlying molecular mechanisms. This could involve in vitro and in vivo studies in various disease models, coupled with techniques to identify the cellular pathways and molecular targets involved. Understanding these mechanisms will not only expand the potential therapeutic applications of this compound but also provide valuable insights into fundamental biological processes.

Exploration of Additional Natural Sources

This compound has been reported in marine sponges, particularly from the genus Dactylospongia, such as Dactylospongia elegans. mdpi.comnih.govtandfonline.comnih.govencyclopedia.pub Marine sponges, and their associated microorganisms, are rich sources of structurally diverse and biologically active natural products. nih.govencyclopedia.pubresearchgate.netrsc.orgnih.gov

Exploring additional marine environments and species, especially other sponges or symbiotic microorganisms, could lead to the discovery of new sources of this compound or related analogues. mdpi.comnih.govencyclopedia.pub This exploration could involve collecting samples from underexplored marine habitats and employing advanced isolation and spectroscopic techniques for compound identification. Identifying alternative or more abundant natural sources could be crucial for ensuring a sustainable supply of this compound for further research and potential development.

Methodological Advancements in this compound Research

Advancements in methodologies for the isolation, purification, structural elucidation, and synthesis of this compound are essential for propelling research forward. While total synthesis of this compound and C has been achieved, providing access to larger quantities for evaluation, further improvements in synthetic efficiency and scalability are desirable. mdpi.commdpi.comnih.gov

Future research should focus on developing more efficient and environmentally friendly synthetic routes to this compound and its analogues. This could involve exploring novel synthetic strategies, catalysts, and reaction conditions. Additionally, advancements in isolation techniques from natural sources, potentially involving targeted methods for sponge-associated microorganisms, could improve yields and purity. rsc.orgrsc.org The application of hyphenated analytical techniques and advanced spectroscopic methods will continue to be crucial for the rapid and accurate characterization of this compound and its metabolites or analogues.

Q & A

Q. What are the primary biological activities of dictyoceratin A, and how can researchers validate these findings in vitro?

this compound exhibits cytotoxicity and antimicrobial activity, as demonstrated in bioactivity assays using marine sponge-derived compounds . Validation involves standardized in vitro cytotoxicity assays (e.g., MTT or apoptosis assays on cancer cell lines) and antimicrobial susceptibility testing (e.g., broth microdilution against bacterial/fungal strains). Researchers should include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines or microbial species to confirm specificity .

Q. What are the best practices for ensuring the reproducibility of this compound’s isolation and purification procedures from marine sources?

Reproducibility requires detailed protocols for extraction solvents (e.g., methanol-dichloromethane gradients), chromatographic methods (e.g., HPLC with C18 columns), and spectroscopic characterization (NMR, MS). Documenting marine specimen collection details (geographic location, depth, season) is critical, as environmental factors influence compound yield. Adhere to guidelines for experimental reporting, such as specifying equipment models and purity thresholds (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanisms underlying this compound’s cytotoxic effects?

Advanced mechanistic studies may combine transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) with molecular docking to predict protein targets (e.g., dihydrofolate reductase, as in prior marine sesquiterpene studies) . Functional validation via CRISPR knockouts or siRNA silencing of candidate targets in cell models can confirm causality. Dose-response experiments and time-course analyses are essential to distinguish primary effects from secondary adaptations .

Q. How can researchers integrate transcriptomic and proteomic data to comprehensively assess this compound’s mode of action?

Multi-omics integration involves pairing RNA-seq data (to capture gene expression changes) with LC-MS/MS proteomics (to quantify protein abundance). Bioinformatics tools like STRING for pathway enrichment or WGCNA for co-expression networks can identify convergent pathways. Cross-validate findings with phosphoproteomics or metabolomics to map signaling cascades. Ensure statistical rigor by adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .

Q. When encountering conflicting data on this compound’s bioactivity across studies, what methodological approaches can resolve these discrepancies?

Contradictions may arise from variability in compound sources, assay conditions, or cell models. Address this by:

- Standardizing assay protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).

- Replicating studies using the same batch of this compound to exclude batch-to-batch variability.

- Performing meta-analyses of published data to identify confounding factors (e.g., solvent used, exposure duration) .

What considerations are critical when formulating a PICOT-based research question for studying this compound’s therapeutic potential?

Apply the PICOT framework:

- P opulation: Specific cancer cell lines (e.g., HeLa, MCF-7) or microbial strains.

- I ntervention: this compound dosage ranges (e.g., 1–50 µM).

- C omparison: Existing therapeutics (e.g., paclitaxel for cytotoxicity).

- O utcome: Metrics like IC50, apoptosis rate, or minimum inhibitory concentration (MIC).

- T ime: Exposure duration (e.g., 24–72 hours). This structure ensures focused, hypothesis-driven research .

Q. Which analytical techniques are most effective for characterizing the structural stability of this compound under varying physiological conditions?

Stability studies should employ:

- HPLC-PDA : To monitor degradation products under pH/temperature stress.

- Circular Dichroism (CD) : For assessing conformational changes in chiral environments.

- Mass Spectrometry Imaging (MSI) : To track spatial distribution in tissue models.

- Accelerated Stability Testing : Using controlled humidity and temperature chambers to predict shelf-life .

Methodological Guidelines

- Data Analysis : Use tools like GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons. Address outliers with Grubbs’ test or robust statistical methods .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for supplementary data submission (e.g., raw NMR spectra in .cif format) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.